(S)-2-Bromooctane
Overview
Description
(S)-2-Bromooctane is a chemical compound that belongs to the class of alkyl halides. It is a colorless liquid with a pungent odor and is sparingly soluble in water. This compound has gained significant attention in the field of scientific research due to its unique properties and applications.
Scientific Research Applications
Electroassisted Catalysis of Reductive Coupling : Cannes et al. (1999) reported on the use of a CoSalen complex in an electrochemical cell for the reductive coupling of 2-bromooctane and methyl vinyl ketone. This study suggests the formation of a heterobinuclear Co–Salen–Fe complex as an effective catalyst in this reaction (Cannes et al., 1999).
Electrochemical Reduction at Carbon Cathodes : Cleary et al. (1986) explored the electrochemical reduction of alkyl halides, including 2-bromooctane, at vitreous carbon cathodes. The study provided insights into the formation of alkyl carbanions and other products, highlighting the potential of 2-bromooctane in electrochemical applications (Cleary et al., 1986).
Synthesis under Solvent-Free Conditions : Zhang Ya-dong (2010) demonstrated the synthesis of 2-hydroxyethyl n-octyl sulfide using 1-bromooctane under organic solvent-free conditions. This research highlighted the potential of 2-bromooctane in environmentally-friendly synthesis processes (Zhang Ya-dong, 2010).
Catalytic Reduction by Nickel(I) Salen : Guyon et al. (2002) investigated the catalytic reduction of 1-bromooctane using nickel(I) salen. Their study focused on the production of various hydrocarbons, contributing to the understanding of catalytic processes involving 2-bromooctane (Guyon et al., 2002).
Enhancement of Reaction Rates with Polyethylene Glycols : Ido et al. (1988) examined the dehydrohalogenation of 2-bromooctane catalyzed by polyethylene glycols. This study revealed the significant increase in reaction rates with the addition of methanol, suggesting the effectiveness of polyethylene glycols as a phase transfer catalyst (Ido et al., 1988).
properties
IUPAC Name |
(2S)-2-bromooctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJHYGJLHCGQHQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152315 | |
Record name | sec-Octyl bromide, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Bromooctane | |
CAS RN |
1191-24-8 | |
Record name | sec-Octyl bromide, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sec-Octyl bromide, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEC-OCTYL BROMIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3A2KWD38T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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